molecular formula C15H18ClN3O2 B13938604 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- CAS No. 54708-75-7

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy-

Cat. No.: B13938604
CAS No.: 54708-75-7
M. Wt: 307.77 g/mol
InChI Key: ZSEMGBZTPCSDPF-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3-chlorophenylhydrazine and ethyl acetoacetate in the presence of a base can lead to the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification methods to obtain the desired product on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups .

Scientific Research Applications

Synonyms

  • PZ-247
  • 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy-

Potential as FXIa Inhibitor

5-phenyl-1H-pyrazole-3-carboxamide derivatives have been investigated for their inhibitory potency against Factor XIa (FXIa), a key target in anticoagulant therapy . Structural modifications of FXIa inhibitors, such as replacing (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide, have shown promising results in generating new scaffolds for FXIa inhibitors .

One study detailed the synthesis and assessment of several 5-phenyl-1H-pyrazole-3-carboxamide derivatives, modifying P1, P1′, and P2′ moieties to systematically investigate their Structure-Activity Relationship (SAR) . This effort led to the identification of compound 7za (FXIa Ki = 90.37 nM, 1.5× aPTT in rabbit plasma = 43.33 μM), which demonstrated good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities . Further study of the binding mode of 7za with FXIa suggested that the 5-(3-chloro-2-fluorophenyl)-1H-pyrazole moiety is located in the S1 pocket of FXIa, with the Cl atom interacting with Tyr228 . The carbonyl group of 5-(3-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxamide is also well-positioned within the oxyanion hole, forming hydrogen bonds with Gly193 residues, similar to compound 3 . Additionally, the 2-methylcyclopropanecarboxamide group of 7za forms two direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, enhancing its binding efficiency .

Synthesis of Derivatives

Carboxylic acids can be coupled with compound 12 to afford 13a–13n using reagents like 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF . Subsequent treatment with LiOH·H2O in aqueous methanol at 40 °C, followed by acidification with 1 M hydrochloric acid to pH 3–4, yields the target compounds 7a–7n .

Other Pyrazole-3-carboxamide Derivatives

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as Factor XIa, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, such as anticoagulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- include other pyrazole derivatives with different substituents. Examples include:

  • 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-4-methoxy-
  • 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-ethoxy-
  • 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methyl-

Uniqueness

The uniqueness of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- (CAS: 54708-75-7) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure

The molecular formula of the compound is C15H18ClN3O2C_{15}H_{18}ClN_{3}O_{2}. Its structure includes a pyrazole ring, a carboxamide group, and a chlorophenyl moiety, which are key to its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, several studies have evaluated the in vitro antimicrobial activities of pyrazole derivatives, including 1H-Pyrazole-3-carboxamide compounds.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant antimicrobial efficacy against various pathogens. In particular, derivatives such as 4a , 5a , and 7b displayed MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation : The pyrazole derivatives exhibited notable anti-biofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .
  • Hemolytic Activity : The compounds were assessed for hemolytic activity, revealing low toxicity with % lysis ranging from 3.233.23 to 15.22%15.22\%, indicating their potential for safe therapeutic applications .

Antiviral Activity

Pyrazole derivatives have also been explored for their antiviral properties. Recent studies highlight their effectiveness against various viral strains.

Key Findings:

  • Tobacco Mosaic Virus (TMV) : Some pyrazole-containing compounds demonstrated promising antiviral activity against TMV with an effective concentration (EC50) showing significant inhibition .
  • Herpes Simplex Virus : New pyrazole derivatives were found to reduce HSV-1 plaques by up to 69%69\%, suggesting their potential as antiviral agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various biological processes.

Key Findings:

  • FXIa Inhibition : The structural modifications of pyrazole derivatives led to the discovery of compounds with potent FXIa inhibitory activity. The IC50 values ranged from 12.2712.27 to 31.64μM31.64\,\mu M, indicating effective inhibition .
  • DNA Gyrase and DHFR Inhibition : The compound also acted as a DNA gyrase and dihydrofolate reductase (DHFR) inhibitor with IC50 values between 0.520.52 and 2.67μM2.67\,\mu M for DHFR .

Summary of Biological Activities

Activity TypeTarget Pathogen/EnzymeKey Findings
AntimicrobialStaphylococcus aureus, S. epidermidisMIC: 0.220.25μg/mL0.22-0.25\,\mu g/mL
Anti-biofilmS. aureus, S. epidermidisSuperior % reduction compared to Ciprofloxacin
AntiviralTobacco Mosaic VirusEC50: Significant inhibition
Enzyme InhibitionFXIaIC50: 12.2731.64μM12.27-31.64\,\mu M
DHFRIC50: 0.522.67μM0.52-2.67\,\mu M

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Antimicrobial Properties : A study evaluated various pyrazole derivatives' antimicrobial effects against clinical isolates of bacteria and demonstrated their potential as new antimicrobial agents .
  • Antiviral Efficacy Assessment : Research focusing on the antiviral activity of new pyrazole derivatives highlighted their effectiveness against herpes simplex virus and TMV, suggesting a pathway for developing antiviral medications .
  • Enzyme Inhibition Studies : Investigations into the inhibition of FXIa and DHFR by pyrazole derivatives revealed promising results for therapeutic applications in anticoagulation and cancer treatment .

Properties

CAS No.

54708-75-7

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

1-(3-chlorophenyl)-N,N-diethyl-5-methoxypyrazole-3-carboxamide

InChI

InChI=1S/C15H18ClN3O2/c1-4-18(5-2)15(20)13-10-14(21-3)19(17-13)12-8-6-7-11(16)9-12/h6-10H,4-5H2,1-3H3

InChI Key

ZSEMGBZTPCSDPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl

Origin of Product

United States

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